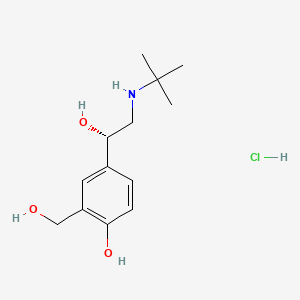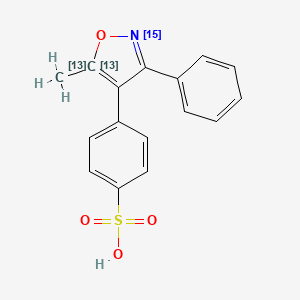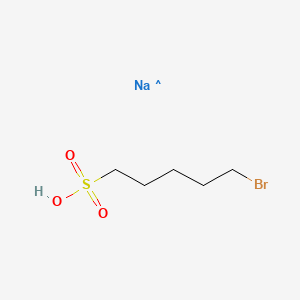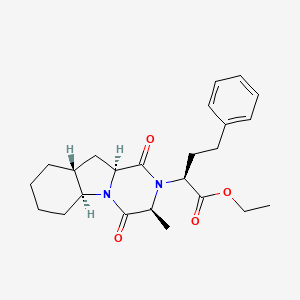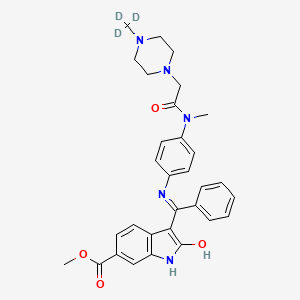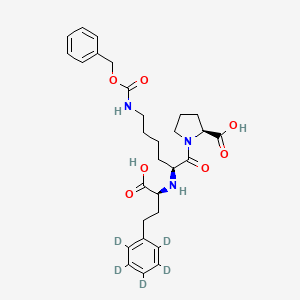
N-Benzyloxycarbonyl (S)-Lisinopril-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 typically involves the protection of the amine group of Lisinopril with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting Lisinopril with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The deuterium labeling is introduced through the use of deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed through palladium-catalyzed hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for hydrogenation reactions.
Nickel Boride: Generated in situ from nickel chloride and sodium borohydride for reduction reactions.
Benzyl Chloroformate:
Major Products Formed
Deprotected Amines: Formed after the removal of the Cbz group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl (S)-Lisinopril-d5 has several applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for more precise tracking of the compound in biological systems.
Drug Metabolism Studies: Used to study the metabolic pathways and stability of Lisinopril.
Proteomics: Employed in the study of protein interactions and enzyme inhibition.
Medicinal Chemistry: Used in the development of new ACE inhibitors with improved pharmacological properties.
Mécanisme D'action
N-Benzyloxycarbonyl (S)-Lisinopril-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Another Cbz-protected amino acid used in peptide synthesis.
N-Benzyloxycarbonyl-L-serine-betalactone: Used in the synthesis of beta-lactam antibiotics.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGFGHUACTNCM-OFXAPOSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

